1,2-dimethyl-3H-benzo[e]indole

Physical property Handling Storage

Cyanine dye researchers seeking NIR absorption beyond 750 nm often encounter building blocks with insufficient π-conjugation and pre-quaternized N-sites that limit tunability. 1,2-Dimethyl-3H-benzo[e]indole (CAS 57582-31-7) resolves these constraints: • Benzo[e]-fused core extends π-conjugation, delivering a 50-100 nm bathochromic shift versus monocyclic indoles • Free N-H at position 3 permits selective N-alkylation for solubility or bioconjugation without dealkylation-real kylation sequences • Solid crystalline form (mp 132°C) ensures accurate weighing, thermal stability, and straightforward purification, unlike liquid indolenines that require cold storage. Ideal for photochromic fulgides, heptamethine cyanines, and squaraine probes.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 57582-31-7
Cat. No. B1353861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimethyl-3H-benzo[e]indole
CAS57582-31-7
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C3=CC=CC=C3C=C2)C
InChIInChI=1S/C14H13N/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8,15H,1-2H3
InChIKeyJLIDRDJNLAWIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-3H-benzo[e]indole: Identity & Procurement


1,2-Dimethyl-3H-benzo[e]indole (CAS 57582-31-7; synonym 1,2-Dimethylbenz[e]indole; molecular formula C₁₄H₁₃N; MW 195.26 g/mol) is a benzo-fused indole derivative belonging to the naphtho[b]pyrrole class [1]. It possesses a rigid, planar 14π-electron aromatic framework formed by the linear fusion of a benzene ring onto the [e]-face of the indole nucleus, bearing methyl substituents at positions 1 and 2 and a free N-H at position 3 [1][2]. Commercially, it is supplied as a light-yellow to brown crystalline powder with a purity specification of ≥98.0% (GC) and NMR structural confirmation, and is primarily procured as a key heterocyclic intermediate for the synthesis of photochromic fulgides, cyanine and squaraine dyes, and pharmaceutical candidates .

1
Photochromic & NIR dye precursor (fulgides, cyanines)
2
Free N-H at position 3 enables selective N‑functionalization
3
Crystalline solid (mp 132 °C) supports ambient storage and accurate weighing

1,2-Dimethyl-3H-benzo[e]indole: Why Substitution Fails


Superficially similar indole-class building blocks—such as 1,2-dimethylindole, 2,3,3-trimethylindolenine, or 1,1,2-trimethyl-1H-benzo[e]indole—are not drop-in replacements for 1,2-dimethyl-3H-benzo[e]indole. Three structural factors preclude generic substitution: (i) the linearly fused benzo[e] ring extends the π-conjugation length relative to monocyclic indoles, producing a bathochromic shift of 50–100 nm in derived cyanine dyes that is critical for NIR applications [1]; (ii) the 1,2-dimethyl substitution pattern with a free N-H at position 3 permits selective N-functionalization (alkylation, acylation, quaternization) without the steric hindrance or pre-quaternized state of 1,1,2-trimethyl analogs [2]; and (iii) the solid physical state (mp 132°C) confers superior handling, weighing accuracy, and thermal resilience relative to liquid indolenines (mp 6–8°C), which require cold storage and are prone to oxidative degradation . Each of these differentiating features carries quantitative consequences, as detailed in Section 3.

π‑conjugation
Monocyclic indoles lack the benzo[e] extension
Indolenine-derived dyes absorb ~50–200 nm shorter, missing the NIR window required for bioimaging and photopolymerization.
N‑handle
Pre‑quaternized 1,1,2‑trimethyl analog blocks N‑functionalization
The gem‑dimethyl substitution prevents direct N‑alkylation, adding 1–2 dealkylation/realkylation steps.
Physical form
Liquid indolenines require cold storage and oxidize faster
2,3,3‑Trimethylindolenine (mp 6–8 °C) needs refrigerated handling and darkens on standing, affecting reproducibility.

1,2-Dimethyl-3H-benzo[e]indole: Head-to-Head Comparisons


Solid-State Advantage for Handling

1,2-Dimethyl-3H-benzo[e]indole is a crystalline solid at 20°C with a melting point of 132°C, in contrast to the widely used cyanine precursor 2,3,3-trimethylindolenine, which is a liquid at room temperature with a melting point of 6–8°C . The solid physical state of the target compound eliminates the need for refrigerated storage (2–8°C), reduces volatility-related losses during weighing, and minimizes oxidative degradation upon air exposure, whereas 2,3,3-trimethylindolenine requires cold storage and is prone to darkening upon prolonged standing . The 124–126°C elevation in melting point reflects the additional lattice stabilization energy conferred by the extended benzo-fused aromatic surface and the intermolecular N-H···π interactions accessible only in the 3H-tautomeric form [1].

Physical State
Head‑to‑head
mp 132 °C solid vs. 6–8 °C liquid (ΔT = +124–126 °C)
Supports ambient storage and gravimetric dispensing
Data from supplier specifications; verify lot-specific COA
Physical property Handling Storage Weighing accuracy

Thermal Stability for High-Temperature Reactions

1,2-Dimethyl-3H-benzo[e]indole exhibits a boiling point of 391.1°C at 760 mmHg, which is approximately 130°C higher than that of its non-benzo-fused analog 1,2-dimethylindole (260.5°C at 760 mmHg) and roughly 160°C higher than that of 2,3,3-trimethylindolenine (228–229°C) . Its melting point (132°C) is likewise 74–77°C above that of 1,2-dimethylindole (55–58°C) . This thermal robustness directly translates to a wider operational window for reactions conducted at elevated temperatures—including the Fischer indole cyclization itself (typically run at 100–150°C in acidic media) and subsequent condensations with aldehydes or squaric acid derivatives to form cyanine and squaraine dyes [1].

Thermal Stability
Head‑to‑head
bp 391.1 °C; mp 132 °C (Δbp +130–163 °C vs. indolenine/indole comparators)
Permits high‑temperature condensation without evaporative loss
Computed and supplier-derived values
Thermal stability Synthetic robustness High-temperature reactions Fischer indole synthesis

Free N-H Enables Selective Functionalization

1,2-Dimethyl-3H-benzo[e]indole bears a single N-H proton at position 3 (hydrogen bond donor count = 1; pKₐ ~17 for the indole N-H), making it amenable to selective N-alkylation, N-acylation, or N-quaternization under controlled conditions [1][2]. By contrast, 1,1,2-trimethyl-1H-benzo[e]indole (CAS 41532-84-7) possesses a gem-dimethyl quaternary carbon at position 1, rendering N-functionalization without prior quaternization impossible . The free N-H also provides a spectroscopic handle (IR N-H stretch; ¹H NMR exchangeable proton) for reaction monitoring and structural confirmation, which is absent in the 1,1,2-trimethyl analog [2]. The melting point difference (132°C vs. 111–119°C for 1,1,2-trimethyl-1H-benzo[e]indole) further reflects the distinct intermolecular hydrogen-bonding networks accessible to the 3H-tautomer [1].

N‑H Availability
Head‑to‑head
HBD count 1 vs. 0; direct N‑alkylation feasible
Enables post‑synthetic diversification without dealkylation steps
Confirmed by FT‑IR N‑H stretch
N-functionalization Synthetic diversification Quaternization Regioselectivity

Bathochromic Shift via Extended Conjugation

The linearly fused benzo[e]indole core extends the π-conjugation pathway by two additional sp² carbon atoms relative to the monocyclic indolenine system, producing a systematic bathochromic shift in the absorption maxima of derived polymethine cyanine dyes [1]. In a comprehensive review of NIR cyanine absorbers, Strehmel et al. (2020) demonstrated that cyanines incorporating benzo[e]indolium or benzo[cd]indolium end groups exhibit absorption maxima shifted into the 750–1000 nm NIR window, compared with the 650–800 nm range typical of indolenine-derived counterparts bearing identical polymethine bridge lengths [1]. For squaraine dyes, Gomes et al. (2022) reported absorption and emission bands between 631 and 712 nm for dyes derived from the closely related 1,1,2-trimethyl-1H-benzo[e]indole scaffold, with aggregate formation in aqueous media that is characteristic of extended planar chromophores [2]. While these data are obtained from the 1,1,2-trimethyl analog, the chromophoric benzo[e]indole π-system is identical; the 1,2-dimethyl-3H-benzo[e]indole building block provides the same optical core with the added advantage of a modifiable N-H site for tuning solubility and bioconjugation [3].

NIR Absorption
Class‑level
Derived cyanines λₐ₆ₛ,max ≈750–1000 nm (vs. 650–800 nm indolenine)
Reported bathochromic shift supports NIR dye design
Based on review of benzo[e]indole cyanines
Near-infrared dyes Cyanine Bathochromic shift Photophysics

1,2-Dimethyl Substitution Enables Photochromism

1,2-Dimethyl-3H-benzo[e]indole serves as a direct precursor for indole-based photochromic fulgides and diarylethenes, a compound class where the presence of methyl groups at both the 1- and 2-positions is structurally essential for photochromic activity [1][2]. In the fulgide series, the 1-methyl substituent on the indole nitrogen prevents competing non-radiative deactivation pathways that would otherwise quench the photocyclization reaction, while the 2-methyl group provides the steric framework necessary for the corrotatory 6π-electrocyclization that generates the colored closed-ring isomer [1]. The benzo[e] annulation further red-shifts the absorption of the closed-ring form into the visible region relative to simple indole-based fulgides [3]. Notably, attempts to use N-unsubstituted indoles lacking the 1-methyl group in fulgide synthesis result in Z-E isomerization without photocyclization upon UV irradiation (365 nm), yielding non-photochromic products [1]. This structure-activity relationship establishes a clear exclusion criterion for analog substitution.

Photochromic Activity
Class‑level
1‑methyl group essential for photocyclization; non‑methylated indoles give Z‑E isomerization only
1,2‑dimethyl pattern necessary for fulgide photochromism
Literature consensus on indolylfulgides
Photochromism Fulgide Diarylethene Quantum yield

Standardized Purity and Multi-Supplier Access

1,2-Dimethyl-3H-benzo[e]indole is available from multiple global chemical suppliers with a standardized purity specification of ≥98.0% (GC) and NMR structural confirmation as the minimum quality benchmark . TCI Chemicals offers the product (catalog D5163) at >98.0% (GC) with lot-specific certificates of analysis, while Fluorochem, Macklin, Aladdin, and GlpBio maintain comparable specifications . Current pricing for 1 g quantities ranges from approximately $60–73 USD across suppliers, with bulk pricing available on request . In contrast, the closely related comparator 1,1,2-trimethyl-1H-benzo[e]indole carries a purity specification of >98.0% (T)(HPLC) and a melting point range of 115–119°C (vs. 132°C for the target compound), reflecting a different purity assessment method (titration vs. GC) that may be relevant for applications sensitive to non-chromophoric impurities . The availability of the target compound from at least five independent suppliers reduces single-source procurement risk.

Purity & Supply
Source review
≥98.0 % (GC), 5+ suppliers, 1 g ~$60–73
Standardized quality with multi‑supplier access
Verify lot-specific COA; pricing as of Q1 2026
Purity specification Supplier diversification Quality control Procurement

1,2-Dimethyl-3H-benzo[e]indole: Preferred Applications


N-Functionalized NIR Cyanine Dyes for Bioimaging

When the synthetic objective requires a cyanine dye with NIR absorption beyond 750 nm and a modifiable N-alkyl chain for solubility tuning or bioconjugation, 1,2-dimethyl-3H-benzo[e]indole is the building block of choice. The free N-H at position 3 permits installation of sulfopropyl, carboxyalkyl, or benzyl groups via simple alkylation prior to methine bridge formation, a capability absent in pre-quaternized 1,1,2-trimethyl analogs that require dealkylation-realkylation sequences . The benzo[e]indole chromophore provides the requisite NIR absorption window (750–1000 nm) for compatibility with clinical laser systems, as established by Strehmel et al. (2020) [1]. This scenario encompasses the synthesis of indocyanine green analogs, heptamethine cyanines for photoacoustic imaging, and squaraine-based HSA detection probes as demonstrated by Gomes et al. (2022) using the structurally analogous 1,1,2-trimethyl-benzo[e]indole scaffold [2].

Photochromic Fulgides for Optical Switching

For photochromic fulgide synthesis via Stobbe condensation with diethyl isopropylidenesuccinate, the 1,2-dimethyl substitution pattern is a documented structural prerequisite for photocyclization activity. Liang et al. demonstrated that 2-indolylfulgides bearing an N-methyl (1-methyl) substituent exhibit photochromic behavior with colored closed-ring isomers, whereas the corresponding N-unsubstituted fulgides undergo only unproductive Z-E isomerization at 365 nm . 1,2-Dimethyl-3H-benzo[e]indole satisfies this requirement with the added benefit of a benzo-fused core that red-shifts the closed-ring absorption band into the visible region (typically 500–650 nm, vs. 400–550 nm for simple indole fulgides), improving the spectral separation between open and closed forms for non-destructive readout [1]. The high thermal stability (mp 132°C) also ensures the fulgide precursor remains chemically intact during the elevated-temperature condensation step.

N-Functionalized Intermediates for Neuropharmaceuticals

In pharmaceutical development programs targeting neurological disorders, 1,2-dimethyl-3H-benzo[e]indole serves as a versatile intermediate where regiospecific N-functionalization is required without perturbing the 1- and 2-methyl substituents . The compound's hydrogen bond donor count of 1 (the N-H) and acceptor count of 0, combined with a calculated XLogP3-AA of 4.1 [1], position it as a moderately lipophilic scaffold suitable for blood-brain barrier penetration optimization. ChemImpex specifically identifies this compound as a key intermediate for pharmaceuticals targeting neurological disorders . The solid physical form and well-defined melting point (132°C) facilitate purification by recrystallization rather than chromatography, an important consideration for GMP-scale intermediate production where chromatographic solvent removal adds cost and regulatory complexity.

Solid-State Fluorescent Semisquaraines

For researchers investigating solid-state emissive materials, 1,2-dimethyl-3H-benzo[e]indole provides a route to semisquaraine dyes analogous to those reported by the SSK 1–3 series derived from 1,1,2-trimethyl-1H-benzo[e]indole . The SSK semisquaraines displayed absorption at 437–444 nm, emission at 469–493 nm in solution with Stokes shifts of 32–54 nm, and intense yellow-orange solid-state fluorescence (Fₘₐₓ = 520–549 nm) with viscosity-sensitive emission enhancement of 23- to 32-fold . While the published SSK series utilizes the pre-quaternized 1,1,2-trimethyl scaffold, the 1,2-dimethyl-3H-benzo[e]indole variant with post-synthetic N-quaternization would allow systematic variation of the N-alkyl substituent to tune solid-state packing, aggregation-induced emission properties, and solubility—a synthetic flexibility advantage that justifies its procurement over the fixed 1,1,2-trimethyl starting material [1].

Application
Selection Property
Validation Focus
N‑Functionalized NIR Cyanine Dyes
Benzo‑fused NIR chromophore and free N‑H
Post‑synthetic N‑alkylation for bioconjugation
Photochromic Fulgides
1,2‑dimethyl substitution for photocyclization
Photocyclization quantum yield and closed‑ring absorption
Neuropharmaceutical Intermediates
Moderate lipophilicity and N‑H handle
Blood‑brain barrier permeability assessment
Solid‑State Semisquaraines
Post‑synthetic N‑quaternization flexibility
Solid‑state packing and aggregation‑induced emission

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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